Glycylphenylalanylglutaminyl-alpha-glutamylalanyltyrosylarginylarginylphenylalanyltyrosylglycylprolylvaline
Description
The exact mass of the compound this compound is 1588.77866117 g/mol and the complexity rating of the compound is 3270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-[[5-amino-2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[1-[[1-[[2-[2-[(1-carboxy-2-methylpropyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H104N20O19/c1-41(2)62(73(113)114)94-72(112)57-19-12-34-95(57)60(100)40-84-64(104)53(37-45-20-24-47(96)25-21-45)92-71(111)56(36-44-15-8-5-9-16-44)93-67(107)50(18-11-33-83-75(80)81)87-66(106)49(17-10-32-82-74(78)79)88-70(110)55(38-46-22-26-48(97)27-23-46)91-63(103)42(3)85-65(105)52(29-31-61(101)102)89-68(108)51(28-30-58(77)98)90-69(109)54(86-59(99)39-76)35-43-13-6-4-7-14-43/h4-9,13-16,20-27,41-42,49-57,62,96-97H,10-12,17-19,28-40,76H2,1-3H3,(H2,77,98)(H,84,104)(H,85,105)(H,86,99)(H,87,106)(H,88,110)(H,89,108)(H,90,109)(H,91,103)(H,92,111)(H,93,107)(H,94,112)(H,101,102)(H,113,114)(H4,78,79,82)(H4,80,81,83) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSSONJBDAMKPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H104N20O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657557 | |
| Record name | Glycylphenylalanylglutaminyl-alpha-glutamylalanyltyrosylarginylarginylphenylalanyltyrosylglycylprolylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1589.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89458-24-2 | |
| Record name | Glycylphenylalanylglutaminyl-alpha-glutamylalanyltyrosylarginylarginylphenylalanyltyrosylglycylprolylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Glycylphenylalanylglutaminyl-alpha-glutamylalanyltyrosylarginylarginylphenylalanyltyrosylglycylprolylvaline, a complex peptide, is composed of multiple amino acids that may exhibit various biological activities. This article explores the biological activity of this compound, drawing from diverse research findings, case studies, and data tables to provide a comprehensive overview.
Structure and Properties
The compound is a peptide consisting of the following amino acids:
- Glycine (Gly)
- Phenylalanine (Phe)
- Glutamine (Gln)
- Alpha-Glutamic Acid (α-Glu)
- Alanine (Ala)
- Tyrosine (Tyr)
- Arginine (Arg)
- Proline (Pro)
- Valine (Val)
The sequence and composition suggest potential interactions with biological systems, including receptor binding and modulation of metabolic pathways.
Antitumor Activity
Research indicates that peptides similar in structure to this compound may possess antitumor properties. For example, studies on bioactive compounds from natural sources have shown that certain peptides can inhibit cancer cell proliferation and induce apoptosis.
Case Study: Prodigiosin
A study by Wang et al. demonstrated that prodigiosin, a peptide derived from Serratia marcescens, inhibits the growth of hepatocellular carcinoma cells. The mechanism involves endoplasmic reticulum stress and the activation of apoptotic pathways, suggesting that peptides with structural similarities could have therapeutic potential against tumors .
Immunomodulatory Effects
Peptides can also influence immune responses. For instance, polysaccharides derived from natural sources have shown significant immunomodulatory activity by enhancing nitric oxide production and cytokine release in macrophage cells.
Case Study: HPP-1
In research by Hou et al., a novel pectic polysaccharide exhibited immunomodulatory effects through NF-κB and MAPK signaling pathways. This suggests that similar peptides may enhance immune function or modulate inflammatory responses .
Neuroprotective Effects
Peptides are increasingly being studied for their neuroprotective properties. They may protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases.
Research Findings
Studies have indicated that certain peptides can cross the blood-brain barrier and exert protective effects on neural tissues. These findings suggest potential applications in treating conditions such as Alzheimer's disease.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
